6-Nitrobenzo[d]thiazole-2-carbaldehyde
Description
6-Nitrobenzo[d]thiazole-2-carbaldehyde (CAS: 831-44-7) is a nitro-substituted benzothiazole derivative with the molecular formula C₈H₄N₂O₃S and a molecular weight of 208.19 g/mol. It features a benzothiazole core, where the thiazole ring is fused to a benzene ring substituted with a nitro group (-NO₂) at the 6-position and a formyl group (-CHO) at the 2-position. Key physicochemical properties include a melting point of 144–146°C, a density of 1.604 g/cm³, and a calculated XlogP (hydrophobicity) of 2.3 . Its polar surface area (104 Ų) and lack of hydrogen bond donors suggest moderate solubility in polar organic solvents. The compound is utilized in synthesizing pharmacologically active derivatives, such as anti-tubercular agents, via condensation and nucleophilic substitution reactions .
Properties
IUPAC Name |
6-nitro-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3S/c11-4-8-9-6-2-1-5(10(12)13)3-7(6)14-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBAHSMUCIURDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608252 | |
| Record name | 6-Nitro-1,3-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831-44-7 | |
| Record name | 6-Nitro-1,3-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzo[d]thiazole-2-carbaldehyde typically involves the nitration of benzo[d]thiazole followed by formylation. The nitration process can be achieved by dissolving benzo[d]thiazole in concentrated nitric acid and adding concentrated sulfuric acid to introduce the nitro group at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 6-Nitrobenzo[d]thiazole-2-carboxylic acid.
Reduction: 6-Aminobenzo[d]thiazole-2-carbaldehyde.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that derivatives of benzothiazole compounds, including 6-nitrobenzo[d]thiazole-2-carbaldehyde, exhibit notable antimicrobial and antiviral activities. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and viruses, making them potential candidates for developing new antibiotics and antiviral agents .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. Case studies highlight the effectiveness of these compounds against specific cancer types, including breast and lung cancers .
Applications in Organic Synthesis
Key Intermediates in Synthesis
this compound serves as an essential intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of benzothiazole-based N-acylhydrazones, which have shown potential antinociceptive and anti-inflammatory activities . Additionally, it plays a crucial role in the synthesis of complex heterocycles that are valuable in pharmaceutical chemistry.
Multicomponent Reactions
The compound is also involved in multicomponent reactions that yield diverse products with biological significance. For example, reactions involving this compound with isocyanides have led to the formation of novel benzothiazole derivatives with enhanced biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 6-Nitrobenzo[d]thiazole-2-carbaldehyde and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Nitrobenzo[d]oxazole-2-thiol
- Structure : Replaces the sulfur atom in the thiazole ring with oxygen (oxazole core).
- Synthesis: Prepared from 2-amino-5-nitrophenol and potassium ethylxanthate in pyridine at elevated temperatures .
- Key Differences :
- The oxazole ring’s higher electronegativity (due to oxygen) reduces electron density compared to thiazole, affecting reactivity in nucleophilic substitutions.
- Lower molecular weight (C₇H₄N₂O₃S , 196.18 g/mol) and distinct solubility profiles.
- Applications : Primarily serves as a precursor for heterocyclic sulfonamides, contrasting with the aldehyde-functionalized benzothiazole’s role in forming Schiff bases .
N-Benzylidene-6-nitrobenzo[d]thiazol-2-amine
- Structure : Derived from 6-nitrobenzo[d]thiazole-2-carbaldehyde via condensation with aryl benzaldehydes.
- Synthesis: Ethanol-mediated Schiff base formation using glacial acetic acid as a catalyst .
- Key Differences: The aldehyde group in the parent compound is replaced by an imine (-C=N-) linkage, enhancing planarity and π-conjugation.
- Applications : Used in anti-tubercular drug candidates, leveraging the nitro group’s electron-withdrawing effects to modulate bioactivity .
1,4-Benzodioxine-Based Thiadiazole Derivatives
- Structure : Combines a 1,4-benzodioxine moiety with thiadiazole, lacking the nitro and aldehyde substituents.
- Synthesis : Involves hydrazine-carbothioamide intermediates and sodium acetate-mediated cyclization .
- Key Differences :
- The benzodioxine ring introduces additional oxygen atoms, enhancing polarity (polar surface area >120 Ų) and hydrogen-bonding capacity.
- Absence of nitro groups reduces electrophilicity, limiting utility in redox-active medicinal chemistry.
- Applications : Explored for antimicrobial and anti-inflammatory activities rather than anti-tubercular applications .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Reactivity : The nitro group in this compound enhances electrophilicity at the 2-position, favoring nucleophilic attacks (e.g., thiol or amine additions) over oxazole analogs .
- Bioactivity : Benzothiazole derivatives with nitro groups exhibit superior anti-tubercular activity (MIC values <10 µg/mL) compared to benzodioxine-thiadiazoles, likely due to enhanced membrane permeability and target binding .
- Thermal Stability: The aldehyde group’s presence lowers the melting point relative to non-aldehyde derivatives, impacting crystallization and formulation strategies .
Biological Activity
6-Nitrobenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a nitro group at the 6-position and an aldehyde group at the 2-position of the benzothiazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C_8H_6N_2O_2S, and its molecular weight is approximately 194.21 g/mol. The presence of both nitro and aldehyde functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may exert cytotoxic effects by damaging cellular components. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this structure showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. One notable investigation reported that this compound demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The observed activity was linked to the induction of apoptosis in cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which was significantly lower than that observed for standard antibiotics like ampicillin .
Evaluation of Anticancer Activity
In another study focusing on the anticancer properties, researchers treated HeLa cells with varying concentrations of this compound. The findings revealed an IC50 value of approximately 25 µM, indicating potent cytotoxicity compared to untreated controls. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Nitro at 6-position; Aldehyde at 2-position | 32 µg/mL | 25 µM |
| 6-Nitrobenzo[d]thiazole | Nitro at 6-position | Not well-studied | Not applicable |
| 2-Aminobenzo[d]thiazole | Amino at 2-position | Moderate | Low |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
